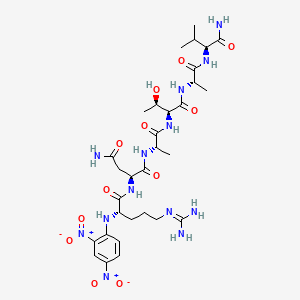

Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLXQYJSUDBJO-KPVWSTNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization

Solid-Phase Peptide Synthesis (SPPS) Strategies for Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the assembly of the peptide backbone of this compound. The C-terminus to N-terminus (C→N) directional synthesis on a solid support allows for the efficient and controlled addition of amino acid residues. creative-peptides.com

Fmoc/tBu Chemistry and Protecting Group Considerations

The synthesis of the target peptide predominantly employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. peptide.combiosynth.com The temporary Fmoc group protects the α-amino group of the incoming amino acid and is removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. altabioscience.compeptide.com The side chains of the amino acid residues are protected by acid-labile tert-butyl (tBu) based groups, which remain stable during the Fmoc deprotection steps. peptide.comiris-biotech.de

The selection of appropriate side-chain protecting groups for the trifunctional amino acids in the sequence—Arginine (Arg), Asparagine (Asn), and Threonine (Thr)—is critical to prevent unwanted side reactions.

| Amino Acid | Common Side-Chain Protecting Group | Rationale for Use |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Offers good stability during synthesis and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. nih.gov |

| Asparagine (Asn) | Trt (Trityl) | Prevents dehydration of the amide side chain to a nitrile and minimizes potential aspartimide formation, a common side reaction. nih.gov |

| Threonine (Thr) | tBu (tert-butyl) | Effectively protects the hydroxyl group from undesired acylation during coupling steps and is cleaved under the final acidic conditions. peptide.com |

This orthogonal protection scheme ensures that the side-chain protecting groups are only removed during the final cleavage from the resin, preserving the integrity of the peptide chain throughout the synthesis. peptide.combiosynth.com

Coupling Efficiency and Optimization in Short Peptide Synthesis

Achieving high coupling efficiency at each step is paramount for the successful synthesis of the target peptide. For short peptides like Arg-Asn-Ala-Thr-Ala-Val, incomplete coupling can lead to the accumulation of deletion sequences that are difficult to separate from the final product. gyrosproteintechnologies.com

Several strategies can be employed to optimize coupling efficiency:

Choice of Coupling Reagents : A variety of coupling reagents are available to activate the carboxylic acid group of the incoming Fmoc-amino acid, facilitating the formation of the peptide bond. Common choices include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). creative-peptides.comluxembourg-bio.com

Double Coupling : In instances of sterically hindered amino acids or sequences prone to aggregation, a double coupling strategy can be implemented. This involves repeating the coupling step with a fresh portion of activated amino acid to ensure the reaction goes to completion. biotage.com

Solvent Choice : The choice of solvent can significantly impact the swelling of the resin and the solubility of the growing peptide chain. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents used in SPPS. du.ac.in

Monitoring of Reactions : The completeness of both the deprotection and coupling steps can be monitored using qualitative tests such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines.

| Optimization Strategy | Description | Impact on Synthesis |

| High-Efficiency Coupling Reagents | Use of reagents like HATU or HCTU. | Increases reaction rates and reduces the likelihood of incomplete coupling. creative-peptides.com |

| Double Coupling | Repeating the coupling step for challenging residues. | Drives the reaction to completion, minimizing deletion byproducts. biotage.com |

| Capping | Acetylating unreacted amino groups after coupling. | Terminates failure sequences, simplifying purification. gyrosproteintechnologies.com |

Incorporation of Dinitrophenyl (Dnp) Moiety

The 2,4-dinitrophenyl (Dnp) group can be introduced into the peptide sequence at different positions, primarily at the N-terminus or on the side chain of a specific amino acid.

N-Terminal Dnp Labeling Techniques

The most straightforward method for introducing the Dnp group is at the N-terminus of the fully assembled peptide while it is still attached to the solid support. After the removal of the final Fmoc protecting group from the N-terminal Arginine, the free amine is reacted with a Dnp-labeling reagent.

A common reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The reaction is typically carried out in the presence of a mild base to facilitate the nucleophilic aromatic substitution. This on-resin labeling approach is efficient and avoids the need to handle the Dnp-labeled peptide in solution. nih.gov

Site-Specific Internal Dnp Incorporation (e.g., via Lys(Dnp) or Dap(Dnp))

For internal labeling, a strategically placed amino acid with a Dnp-modified side chain is incorporated during the SPPS. This allows for precise positioning of the Dnp moiety within the peptide sequence.

Via Lys(Dnp) : A common approach involves the use of a pre-synthesized Fmoc-Lys(Dnp)-OH building block. nih.gov The ε-amino group of the lysine (B10760008) side chain is protected with the Dnp group. This building block can be incorporated at any desired position in the peptide chain using standard coupling protocols.

Via Dap(Dnp) : Similarly, Fmoc-Dap(Dnp)-OH (where Dap is diaminopropionic acid) can be used. This provides a shorter side chain for the Dnp group compared to lysine.

The use of these building blocks ensures that the Dnp group is introduced at a specific, predetermined site.

| Incorporation Method | Position of Dnp Group | Key Reagent/Building Block |

| N-Terminal Labeling | N-terminus | 1-fluoro-2,4-dinitrobenzene (FDNB) |

| Internal Labeling | Side chain of a specific amino acid | Fmoc-Lys(Dnp)-OH or Fmoc-Dap(Dnp)-OH |

C-Terminal Amidation Strategies

The target peptide, this compound, possesses a C-terminal amide. In SPPS, the C-terminal functionality is determined by the choice of the solid support (resin). peptide.com

To obtain a C-terminal amide, a resin with a suitable linker that releases the peptide as an amide upon cleavage is required. The Rink Amide resin is a widely used solid support for this purpose in Fmoc-based SPPS. nih.govresearchgate.netuci.edu The linker on the Rink Amide resin is designed to be stable to the basic conditions of Fmoc deprotection but cleavable under acidic conditions to yield the C-terminal amide. luxembourg-bio.com

The synthesis starts with the deprotection of the Fmoc group on the Rink Amide resin, followed by the coupling of the first amino acid, Fmoc-Val-OH. researchgate.netyoutube.com The peptide chain is then elongated sequentially.

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is used to quench the reactive carbocations generated during the deprotection of the side chains, thereby preventing side reactions. wpmucdn.com For peptides containing Arginine, scavengers such as triisopropylsilane (B1312306) (TIS) and water are commonly included. wpmucdn.com The use of 1,3-dimethoxybenzene (B93181) in the cleavage cocktail can help prevent the formation of C-terminal N-alkylated byproducts when using Rink amide resin. researchgate.netnih.gov

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product |

| Rink Amide Resin | Acid-labile linker | Trifluoroacetic acid (TFA) with scavengers | Peptide Amide (-CONH2) |

| Wang Resin | Acid-labile linker | Trifluoroacetic acid (TFA) with scavengers | Peptide Acid (-COOH) |

Purification and Characterization of Synthetic this compound

The successful synthesis of this compound necessitates rigorous purification and characterization to ensure the desired product is obtained with high purity and the correct chemical identity. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for sequence and integrity confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is an indispensable tool for the purification and purity analysis of synthetic peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method used. This technique separates molecules based on their hydrophobicity.

While specific operational parameters can vary, a typical purification protocol would involve a C18 column and a gradient elution system. The mobile phase generally consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The separation is achieved by gradually increasing the concentration of Solvent B, which allows for the elution of the peptide from the column. The purity of the collected fractions is then assessed by analytical HPLC, and fractions meeting the desired purity level (typically >95%) are pooled and lyophilized.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 360 nm (for the Dnp group) |

| Expected Purity | >95% |

Mass Spectrometry (MS) for Sequence and Integrity Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptide analysis.

For this compound, the theoretical molecular weight can be calculated based on its amino acid composition and the addition of the Dnp group and the C-terminal amide. The experimentally observed mass from the mass spectrum should correspond closely to this theoretical value. Tandem mass spectrometry (MS/MS) can be further employed to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C38H60N14O13 |

| Theoretical Monoisotopic Mass | 924.4411 g/mol |

| Observed [M+H]+ | ~925.4484 m/z |

| Instrumentation | ESI-MS or MALDI-TOF |

Design and Synthesis of Analogs and Related Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve the design and synthesis of a series of analogs with systematic modifications to the peptide backbone or side chains.

The synthesis of these analogs would typically follow the same solid-phase peptide synthesis (SPPS) methodology used for the parent peptide. Modifications could include:

Amino Acid Substitution: Replacing one or more amino acids with other natural or unnatural amino acids to probe the importance of specific side chains. For example, substituting Alanine (B10760859) with Glycine (B1666218) to assess the role of the methyl side chain.

Alanine Scanning: Systematically replacing each amino acid residue (except alanine) with alanine to identify key residues contributing to activity.

Truncation: Synthesizing shorter versions of the peptide to determine the minimal sequence required for activity.

Modification of the Dnp Group: Altering the position or nature of the hapten to investigate its influence on immunogenicity or other biological activities.

The resulting analogs would then be purified and characterized using HPLC and MS, similar to the parent compound, before being subjected to biological assays to evaluate their activity.

Interactive Data Table: Examples of Analogs for SAR Studies

| Analog Name | Modification | Purpose of Modification |

| [Ala^3]-Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 | Asn at position 3 replaced by Ala | To investigate the role of the Asn side chain |

| Dnp-Arg-Asn-Gly-Thr-Ala-Val-NH2 | Ala at position 4 replaced by Gly | To assess the impact of the methyl group at position 4 |

| Dnp-Arg-Asn-Ala-Thr-Ala-NH2 | Truncated at the C-terminus | To determine the importance of the C-terminal Valine |

Molecular Recognition and Enzymatic Hydrolysis Mechanisms

Substrate Specificity Profiling of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2

Identification of Target Enzymes and Proteases

There is no specific information available in the searched scientific literature that identifies target enzymes or proteases for the substrate this compound. While numerous studies detail the use of various dinitrophenyl (Dnp)-labeled peptides as substrates for a wide range of proteases—including matrix metalloproteinases (MMPs), caspases, and renin—none specifically document the use or hydrolysis of this particular heptapeptide (B1575542). nih.govnih.govhzdr.de The presence of an Arginine (Arg) residue suggests potential susceptibility to trypsin-like proteases, which typically cleave at the C-terminal side of basic amino acids like Arginine and Lysine (B10760008), but this remains speculative without direct experimental evidence. vanderbilt.edu

Analysis of P and P' Site Preferences within the Peptide Sequence

A definitive analysis of the P and P' site preferences for the enzymatic cleavage of this compound cannot be provided, as no studies have identified a specific cleavage site within this peptide. The determination of P and P' sites, which describes the amino acid residues at and around the scissile bond, is contingent on identifying an enzyme that hydrolyzes the substrate and subsequently sequencing the resulting cleavage products. nih.govresearchgate.net Without this primary data, any discussion of site preferences would be unfounded.

Kinetic Characterization of Enzyme-Mediated Cleavage

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)

No published data exists detailing the Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for the enzymatic cleavage of this compound. Such characterization would require experimental assays measuring the rate of hydrolysis at various substrate concentrations by a specific enzyme, which has not been reported for this compound.

pH Dependence of Enzymatic Activity

Information regarding the pH dependence of enzymatic activity toward this compound is not available. Studies on other Dnp-containing peptide substrates have shown that enzymatic hydrolysis is often highly dependent on pH, with optimal activity occurring within a specific pH range characteristic of the particular enzyme. nih.govacs.orgacs.org However, no such studies have been conducted for this specific peptide.

Temperature Effects on Reaction Kinetics

There are no available research findings on the effects of temperature on the reaction kinetics of this compound hydrolysis. The rate of enzymatic reactions is typically sensitive to temperature, but without experimental data, it is impossible to characterize the optimal temperature or the activation energy for the cleavage of this substrate.

Mechanisms of Molecular Interaction at the Active Site

The interaction of a peptide substrate with the active site of an enzyme is a highly specific process governed by a variety of non-covalent interactions. For a modified peptide like this compound, each component—the peptide sequence, the N-terminal Dnp group, and the C-terminal amide—plays a distinct role in this molecular dialogue.

Binding Affinity and Dissociation Constants

Binding affinity, a measure of the strength of the interaction between an enzyme and its substrate, is a critical determinant of catalytic efficiency. It is often quantified by the Michaelis constant (Kₘ) or the dissociation constant (K₋). While specific K₋ values for this compound are not documented in available literature, the kinetic parameters of similar fluorogenic peptide substrates offer valuable insights.

The catalytic efficiency of an enzyme with a given substrate is best represented by the kcat/Kₘ value. For instance, studies on various proteases using Dnp-containing peptides have revealed a wide range of affinities and turnover rates, which are influenced by the peptide sequence and the nature of the enzyme. For example, a study on TNF-α converting enzyme (TACE) demonstrated that the enzyme prefers lipophilic amino acids at the P1' position of its substrates. researchgate.net Another study on renin, an aspartic protease, showed that shortening a peptide sequence from the human angiotensinogen (B3276523) precursor could still result in an acceptable kcat/Kₘ value of 41,000 M⁻¹·s⁻¹. nih.gov Further optimization of the sequence led to a substrate with a kcat/Kₘ of 350,000 M⁻¹·s⁻¹, highlighting the sensitivity of binding affinity to the peptide's primary structure. nih.gov

| Substrate | Enzyme | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|

| Abz-DRRL-EDDnp | Neprilysin | 2.8 | 5.3 | 2 | scielo.br |

| Abz-DRRF-EDDnp | Neprilysin | 5.0 | 7.0 | 1.4 | scielo.br |

| DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | Renin | - | - | 350,000 M⁻¹·s⁻¹ | nih.gov |

| Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | Renin | - | - | 268,000 M⁻¹·s⁻¹ | nih.gov |

Role of Dnp Group in Enzyme-Substrate Complex Formation or Quenching

The 2,4-dinitrophenyl (Dnp) group is a well-established and efficient quencher of fluorescence. rsc.org In the context of fluorogenic peptide substrates, the Dnp group is typically paired with a fluorescent donor group, such as 7-methoxycoumarin-4-yl)acetyl (Mca) bachem.com, 2-aminobenzoyl (Abz) bachem.comnih.gov, or N-methylanthranilic acid (Nma). peptanova.denih.gov This technology is based on Förster Resonance Energy Transfer (FRET), where the Dnp group absorbs the energy emitted by the fluorophore when they are in close proximity within the intact peptide. nih.govbio-techne.com

Upon enzymatic cleavage of a peptide bond between the fluorophore and the Dnp quencher, the two moieties are separated, leading to a measurable increase in fluorescence intensity. peptanova.debio-techne.com This principle is the foundation of many continuous, real-time enzyme assays. nih.gov The quenching efficiency of the Dnp group is high; for instance, its combination with the fluorophore 3-aminocoumarin (B156225) (Ac) can result in 99% quenching. rsc.org

Beyond its role as a quencher, the hydrophobic nature of the Dnp group can also influence the binding of the substrate to the enzyme's active site. scielo.br For example, in substrates for neprilysin, the hydrophobic Dnp group at the P'2 position is thought to engage in favorable interactions with the S'2 subsite of the enzyme. scielo.br

| Fluorophore (Donor) | Quencher | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|

| Mca | Dnp | 325 | 392 | bachem.com |

| Abz | Dnp | 320 | 420 | bachem.com |

| Nma | Dnp | 340 | 440 | peptanova.de |

| Trp | Dnp | 280 | 360 | bachem.com |

Impact of Peptide Amidation on Enzyme Recognition

The amidation of the C-terminus is a common post-translational modification that is often essential for the biological activity of peptides and peptide hormones. nih.govprotpi.ch This modification is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). protpi.chelifesciences.orgnih.gov The process involves two sequential enzymatic reactions: the hydroxylation of the α-carbon of a C-terminal glycine (B1666218) residue, followed by the cleavage of the N-C bond to yield the amidated peptide and glyoxylate. elifesciences.orgnih.gov

Conformational Changes During Enzyme-Substrate Binding

The binding of a substrate to an enzyme's active site is a dynamic process that often involves conformational changes in both the enzyme and the substrate. santafe.eduplos.org These structural adjustments are fundamental to catalysis, as they help to properly align the catalytic residues and the substrate for the reaction to occur. plos.org Two primary models describe this phenomenon: the "induced-fit" model and the "conformational selection" model. plos.org

In the induced-fit model, the initial binding of the substrate induces a conformational change in the enzyme, leading to a more complementary and catalytically competent complex. plos.org The conformational selection model, on the other hand, posits that the enzyme exists in an equilibrium of different conformational states, and the substrate selectively binds to the one that is most complementary. plos.org

For metallopeptidases, a common conformational change upon substrate binding is a hinge-bending motion that results in the closing of a cleft around the active site. mdpi.com While the specific conformational changes induced by this compound have not been characterized, it is highly probable that its binding to a target protease would involve such dynamic structural rearrangements to achieve a productive enzyme-substrate complex. These changes are often subtle but critical for stabilizing the transition state of the reaction. plos.orgpnas.org

Comparative Analysis with Natural Substrates and Other Peptide-Based Probes

Synthetic peptide probes like this compound are designed to mimic the natural substrates of enzymes, allowing for the study of their activity and specificity. The peptide sequence, in this case, Arg-Asn-Ala-Thr-Ala-Val, is likely derived from a known cleavage site of a particular protease. For example, the fluorogenic substrate for TACE, DNP-LAQAVRSS-NH2, is derived from the cleavage site in the precursor of tumor necrosis factor-alpha (TNF-α). researchgate.net Similarly, substrates for renin are often based on the sequence of human angiotensinogen. nih.gov

Compared to natural substrates, synthetic fluorogenic probes offer the significant advantage of enabling continuous, real-time monitoring of enzyme activity. nih.gov However, the modifications, such as the addition of a Dnp group and a fluorophore, can sometimes alter the kinetic parameters compared to the unmodified, natural substrate.

The field of enzyme research utilizes a vast array of peptide-based probes with different fluorophores, quenchers, and peptide sequences tailored to specific proteases. For instance, besides the Dnp group, other quenchers like Dabcyl and EDDnp are also commonly employed. scielo.brnih.gov The choice of the peptide sequence is paramount for ensuring specificity for the target enzyme. A comparative analysis of various peptide substrates reveals how modifications to the peptide backbone can fine-tune their properties for specific applications, such as improving sensitivity or selectivity. For example, the substitution of an isoleucine residue with a lysine in a renin substrate led to a significant increase in the kcat/Kₘ value, demonstrating the potential for rational design of highly sensitive probes. nih.gov

Applications in Biochemical and Molecular Assays

Development of Fluorogenic and Spectrophotometric Assays Utilizing Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2

There is no specific information available in the scientific literature on the use of this compound as a substrate in FRET-based assays.

No studies have been found that describe the use of this compound in assays involving the direct spectrophotometric monitoring of Dnp release upon enzymatic cleavage.

High-Throughput Screening (HTS) Applications

There are no documented instances of this compound being used in high-throughput screening campaigns to identify novel enzyme activities.

The use of this compound for the identification and characterization of enzyme inhibitors or activators has not been reported in the available scientific literature.

Use in Enzyme Mechanism Elucidation Studies

No research has been published that utilizes this compound to elucidate enzyme mechanisms.

Application in Cell Lysate or Subcellular Fraction Studies

The primary application of this compound lies in its use as a substrate to investigate enzymatic activity within complex biological mixtures such as cell lysates. This peptide contains the consensus sequence Asn-X-Thr (where X is any amino acid except proline), which is a well-established recognition site for N-linked glycosylation, a crucial post-translational modification in eukaryotes. allpeptide.comnih.gov

Probing N-glycosylation Activity:

Research has utilized this compound specifically to probe for N-glycosylation activity in the cell lysates of parasitic protozoa, namely Trypanosoma gondii and Trypanosoma brucei brucei. allpeptide.comcellmano.com These organisms are the causative agents of toxoplasmosis and African trypanosomiasis (sleeping sickness), respectively. The study of glycosylation in these parasites is vital for understanding their biology, including host-parasite interactions and mechanisms of immune evasion. nih.gov

In these assays, the peptide serves as an artificial substrate for the enzyme oligosaccharyltransferase (OST). OST is the key enzyme in the N-glycosylation pathway, responsible for transferring a pre-assembled oligosaccharide chain from a dolichol pyrophosphate donor to the asparagine residue within the Asn-X-Thr sequon of a nascent polypeptide chain. allpeptide.com By incubating the Dnp-peptide with cell lysates or subcellular fractions containing active OST, researchers can detect and quantify the N-glycosylation capacity of the biological sample. The dinitrophenyl (Dnp) group at the N-terminus aids in the detection and purification of the glycosylated peptide product.

The findings from such studies provide insights into the mode and extent of protein glycosylation within these organisms. For instance, it allows for the characterization of the enzymatic machinery responsible for this modification and can be used to screen for potential inhibitors of this process, which could be explored as novel anti-parasitic drug targets.

| Property | Value | Source |

| Sequence | This compound | cellmano.com |

| Molecular Formula | C31H49N13O12 | cellmano.com |

| Molecular Weight | 795.81 g/mol | allpeptide.comcellmano.com |

| Key Feature | Contains the Asn-X-Thr N-glycosylation consensus sequence | allpeptide.com |

| Primary Application | Substrate for probing N-glycosylation activity | allpeptide.comcellmano.com |

| Organisms Studied | Trypanosoma gondii, Trypanosoma brucei brucei | allpeptide.comcellmano.com |

Development of Peptide-Based Biosensors and Probes for In Vitro Detection

Peptide-based biosensors are analytical devices that utilize a specific peptide as a biological recognition element to detect a target analyte. google.com These sensors often rely on a signal transduction mechanism, such as fluorescence, to report the binding event. The dinitrophenyl (Dnp) group, present in the peptide , is known to function as a quencher in fluorescence resonance energy transfer (FRET) based probes. nih.gov In a typical FRET probe, a fluorophore and a quencher are positioned in close proximity on a peptide scaffold. Cleavage of the peptide by a specific enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence that can be measured.

While the Dnp moiety has the potential for use in such probe design, a review of the available scientific literature did not yield specific examples of the development or application of biosensors or in vitro detection probes based on the this compound peptide. Its documented use is confined to the glycosylation assays mentioned in the previous section.

The development of a biosensor using this peptide would theoretically be possible. For instance, it could be designed as a fluorogenic substrate for oligosaccharyltransferase, where the glycosylation event induces a conformational change that alters the distance between a FRET pair, leading to a detectable signal. However, no such applications have been reported in the searched literature.

Structural and Conformational Analysis of Dnp Arg Asn Ala Thr Ala Val Nh2

Spectroscopic Studies for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the structural features of peptides in solution. The introduction of the 2,4-dinitrophenyl (Dnp) group provides a useful chromophoric and quenching moiety for several of these techniques.

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides insights into the peptide's folding patterns, such as α-helices, β-sheets, and random coils. nih.gov

For Dnp-labeled peptides like Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2, the CD spectrum can be influenced by both the peptide backbone and the Dnp chromophore. The Dnp group itself can exhibit Cotton effects, particularly around 400 nm, which are sensitive to the stereochemistry of the N-terminal amino acid. nih.gov Analysis of the far-UV CD spectrum (typically 190-250 nm) reveals information about the peptide backbone conformation. For a relatively short and flexible peptide like this heptapeptide (B1575542), the CD spectrum is likely to indicate a predominantly random coil or disordered conformation in aqueous solution. However, the presence of specific turn-promoting sequences or the influence of the Dnp group could induce localized secondary structures, such as β-turns. researchgate.net The β-turn preferences in tetrapeptide sequences have been studied using Dnp derivatives, where the intensities of CD bands resulting from exciton (B1674681) interaction are indicative of such structures. researchgate.net

| Spectral Region | Likely Conformation for this compound | Key Observations from Similar Systems |

| Far-UV (190-250 nm) | Predominantly random coil with potential for β-turns. | Short peptides often exhibit spectra characteristic of a polyproline II (PPII)-like or "random coil" conformation. researchgate.net |

| Near-UV (ca. 400 nm) | Cotton effects influenced by the Dnp group and its local environment. | The sign of the Cotton effect at ~400 nm in Dnp-amino acids and peptides is related to their stereochemistry. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. chemrxiv.org A complete NMR analysis of this compound would involve a suite of experiments, including COSY, TOCSY, and NOESY, to assign the proton resonances and identify through-bond and through-space correlations. uzh.ch

The resulting structural ensemble would likely reveal a high degree of flexibility for this linear peptide. The Dnp group can be used as a selective label in NMR studies to probe its local environment. nih.gov Furthermore, techniques like Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR can provide significant signal enhancements, allowing for detailed structural studies of peptides, even in complex environments like lipid membranes. nih.govnih.gov While typically applied to larger systems, the principles of DNP-NMR could be adapted to study the conformation of this peptide under specific conditions. nih.govnih.gov

| NMR Experiment | Information Gained | Expected Findings for this compound |

| COSY/TOCSY | Through-bond correlations for amino acid spin system identification. | Assignment of proton resonances for each amino acid residue. uzh.ch |

| NOESY/ROESY | Through-space correlations for determining inter-proton distances. | Predominantly sequential and some medium-range NOEs, indicative of a flexible, extended conformation. uzh.ch |

| DNP-NMR (hypothetical) | Enhanced signal intensity for solid-state or low-concentration studies. | Could provide insights into the peptide's conformation when bound to a larger entity or in a membrane-like environment. nih.govnih.gov |

Fluorescence spectroscopy is a highly sensitive technique used to study peptide conformation and interactions. The Dnp group in this compound acts as an efficient quencher for various fluorophores through Förster Resonance Energy Transfer (FRET). bachem.comsigmaaldrich.com In a typical FRET-based assay, a fluorescent donor group would be incorporated into the peptide sequence. The proximity of the Dnp quencher to the donor in the intact peptide leads to suppressed fluorescence. sigmaaldrich.com Upon a conformational change that increases the distance between the donor and quencher, or upon enzymatic cleavage, an increase in fluorescence intensity can be observed. sigmaaldrich.com

Commonly used fluorophore-quencher pairs involving Dnp include Mca/Dnp and Trp/Dnp. sigmaaldrich.comsb-peptide.com The efficiency of quenching is dependent on the distance between the donor and acceptor, making it a powerful tool to study peptide folding, binding events, and enzymatic activity. sigmaaldrich.com

| Fluorophore/Quencher Pair | Excitation λ (nm) | Emission λ (nm) | Application |

| Mca/Dnp | 325 | 393 | Monitoring enzymatic cleavage or conformational changes. bachem.comsigmaaldrich.com |

| Trp/Dnp | 280 | 360 | Studying peptide-protein interactions or conformational dynamics. sb-peptide.com |

| Abz/Dnp | 320 | 420 | FRET-based peptide applications. sb-peptide.com |

| N-Me-Abz/Dnp | 340-360 | 440-450 | Detecting substrate cleavage. bachem.com |

Crystallographic Studies of Enzyme-Peptide Complexes (if applicable to similar systems)

While obtaining a crystal structure of a short, flexible peptide like this compound alone is challenging, X-ray crystallography can provide invaluable insights when the peptide is bound to a larger macromolecule, such as an enzyme. nih.gov In such complexes, the peptide often adopts a more ordered conformation, allowing for its detailed structural determination.

Studies on enzyme-peptide complexes, including those with Dnp-labeled ligands, have revealed key binding interactions. bath.ac.ukwwu.edu For instance, the crystal structure of an anti-dinitrophenyl monoclonal antibody Fab fragment with its hapten bound shows specific contacts between the antibody residues and the nitro groups of the DNP ring. stanford.edu Similarly, crystallographic studies of proteases with peptide substrates reveal how the peptide fits into the active site, providing a basis for understanding substrate specificity and designing inhibitors. bath.ac.uk Cocrystallization or soaking of the peptide into pre-formed enzyme crystals are common methods to obtain these complex structures. nih.gov

Analysis of Dnp Group Orientation and its Influence on Peptide Conformation

The 2,4-dinitrophenyl (Dnp) group, being relatively bulky and hydrophobic, can significantly influence the local conformation of the peptide. nih.gov The orientation of the Dnp group is determined by the rotational freedom around the N-Cα bond of the N-terminal arginine and can be influenced by interactions with neighboring residues and the solvent.

In studies of Dnp-modified peptides, it has been observed that the Dnp group can participate in hydrophobic and stacking interactions, potentially stabilizing specific conformations. lu.se For example, in an MHC class II restricted T-cell model, the length of the amino acid side chain connecting the Dnp-group was found to be critical for T-cell recognition, highlighting the importance of the Dnp group's presentation. lu.se The hydrophobic nature of the Dnp group can also be exploited in chromatographic separations. nih.gov

Investigation of Peptide Flexibility and Conformational Ensembles

A single static structure is insufficient to describe a flexible peptide like this compound. Instead, it exists as a dynamic ensemble of interconverting conformations in solution. Computational methods, such as molecular dynamics (MD) simulations, are often employed to explore the conformational landscape of such peptides. researchgate.net

Computational Modeling and in Silico Investigations

Molecular Docking Studies of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking studies would be pivotal in identifying potential enzyme targets and elucidating the binding mode of the peptide within the enzyme's active site.

The process involves generating a three-dimensional structure of the peptide and docking it into the crystal structure of a potential target enzyme. The Dnp group, along with the peptide backbone and side chains, would be assessed for interactions with amino acid residues of the enzyme. researchgate.netmdpi.com For instance, if this peptide were a substrate for a protease, docking could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-substrate complex. The binding affinity is often estimated using a scoring function, which ranks different binding poses.

A hypothetical docking study of this compound with a cysteine protease like sortase A, which recognizes specific peptide motifs, could yield valuable insights. diva-portal.orgresearchgate.net The docking results might show the arginine residue forming salt bridges with acidic residues in the active site, while the Dnp group could be accommodated in a hydrophobic pocket.

Table 1: Hypothetical Docking Results of this compound with a Target Protease

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Favorable binding affinity |

| Hydrogen Bonds | 4 | Arg, Asn, Thr residues interacting with enzyme backbone/side chains |

| Hydrophobic Interactions | 5 | Ala, Val, and Dnp group interacting with nonpolar residues |

| Key Interacting Residues | Asp120, Cys184, Trp194 | Specific amino acids in the active site crucial for binding |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the peptide's behavior. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its complex with a target enzyme. mdpi.com

An MD simulation would be initiated with the best-docked pose of the peptide in the enzyme's active site. Over the course of the simulation (typically nanoseconds to microseconds), the system's trajectory is calculated, revealing how the peptide and enzyme adapt to each other. This can highlight conformational changes that are not apparent in static docking studies.

Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to compute the energetic components of binding.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to investigate the electronic properties and reactivity of this compound. These methods can provide detailed information about the peptide's electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential.

Such calculations would be particularly useful in understanding the reactivity of the peptide bond that is potentially cleaved by a target enzyme. By analyzing the electronic structure of the scissile bond, researchers can gain insights into its susceptibility to nucleophilic attack by an active site residue of the enzyme. The Dnp group's influence on the electronic properties of the peptide backbone could also be quantified.

In Silico Prediction of Cleavage Sites and Substrate Specificity

Given that Dnp-peptides are often designed as enzyme substrates, computational tools can be used to predict potential cleavage sites within the Arg-Asn-Ala-Thr-Ala-Val sequence. acs.orgbiorxiv.org Various web servers and standalone software can predict protease cleavage sites based on the primary sequence. These predictions are typically based on known protease specificities and can suggest which types of proteases (e.g., serine proteases, cysteine proteases) might act on this peptide.

For example, a prediction might indicate a high probability of cleavage after the arginine residue, a common recognition site for trypsin-like proteases. This information would be invaluable in narrowing down the list of potential target enzymes for experimental validation.

Design of Novel Peptide Analogs via Computational Approaches

The insights gained from molecular docking, MD simulations, and cleavage site predictions can guide the rational design of novel peptide analogs with improved properties. acs.org For instance, if the goal is to create a more potent inhibitor, amino acid substitutions could be computationally evaluated to enhance binding affinity.

Computational approaches allow for the virtual screening of a library of peptide analogs. By systematically modifying the peptide sequence (e.g., substituting amino acids, altering the Dnp position) and predicting the effect on binding or reactivity, researchers can prioritize the most promising candidates for synthesis and experimental testing. This in silico-guided design process can significantly accelerate the development of new and more effective peptide-based probes or inhibitors. nih.govnih.gov

Emerging Research Directions and Future Prospects

Advancements in Dnp-Peptide Probe Design for Enhanced Specificity and Sensitivity

The utility of Dnp-peptide probes is critically dependent on their specificity for the target enzyme and the sensitivity of the fluorescent signal. Researchers are continuously exploring novel design strategies to optimize these parameters. A key area of advancement is the development of new fluorophore-quencher pairs. While DNP is a widely used quencher, its effectiveness is dependent on the paired fluorophore. nih.govaatbio.com For instance, the pairing of 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore with a DNP-labeled lysine (B10760008) residue has been shown to yield a 7 to 10-fold increase in sensitivity compared to more conventional pairs like 7-methoxy-coumarin-4-yl acetic acid (MCA) and DNP. nih.gov

Another crucial aspect of probe design is the peptide sequence itself, which dictates the specificity of the probe for a particular enzyme. siriusgenomics.com By tailoring the amino acid sequence to match the known cleavage sites of a target enzyme, highly specific probes can be developed. nih.gov Furthermore, the incorporation of unnatural amino acids and post-translational modifications into the peptide sequence is an emerging trend that allows for the investigation of a wider range of enzymatic activities and specificities. nih.gov

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) | Reference |

| Tryptophan (Trp) | Dnp (2,4-Dinitrophenyl) | 280 | 360 | jpt.com |

| Mca ((7-methoxycoumarin-4-yl)acetyl) | Dnp (2,4-Dinitrophenyl) | 325 | 392 | jpt.com |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 | jpt.combiosyn.com |

| ACC (7-amino-4-carbamoylmethylcoumarin) | Lys(DNP) | 360 (absorbance max of DNP) | 460 | nih.govnih.gov |

| EDANS (5-[(2-Aminoethyl) amino] naphthalene-1-sulfonic acid) | DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) | 335 | 493 | eurogentec.com |

Integration with Microfluidic and Miniaturized Assay Systems

The advent of microfluidics has revolutionized high-throughput screening and enzymatic analysis. Dnp-peptide probes are exceptionally well-suited for integration into these miniaturized systems. Droplet microfluidics, for instance, allows for the encapsulation of single cells or enzyme reactions in picoliter-sized droplets, enabling the screening of massive libraries of enzyme variants or potential inhibitors with minimal reagent consumption. nih.govnih.gov

The high sensitivity of modern Dnp-peptide probes means that even minute changes in enzyme activity within these small volumes can be detected. nih.gov This synergy between advanced probe design and microfluidic technology is paving the way for ultra-high-throughput screening platforms for drug discovery and directed evolution of enzymes. nih.gov These systems offer a significant advantage over traditional high-throughput screening methods, which often rely on surrogate substrates that may not accurately reflect the enzyme's activity on its native substrate. nih.gov

Application in High-Resolution Enzymology and Single-Molecule Studies

Understanding the intricate mechanisms of enzyme function requires tools that can provide high-resolution kinetic data. Dnp-peptide probes, with their capacity for real-time fluorescence readouts, are invaluable in this regard. jpt.com They allow for the continuous monitoring of enzymatic reactions, facilitating detailed kinetic studies of enzyme activity, including the determination of key parameters like kcat and KM. nih.gov

Furthermore, the principles behind Dnp-peptide probes are being extended to the realm of single-molecule studies. A groundbreaking approach, termed "single-molecule peptide fingerprinting," utilizes FRET to read the sequence of amino acids in a peptide as it is processed by a molecular machine. nih.gov This technology holds the potential to revolutionize proteomics by enabling the sequencing of proteins from minute samples, even single cells. nih.gov By attaching donor and acceptor fluorophores to specific amino acids and a component of the enzymatic complex, the ordered passage of the peptide can be monitored, providing sequence information at the single-molecule level. nih.gov

Development of Novel Analytical Platforms for Biomolecular Research

The versatility of Dnp-peptide probes has led to their incorporation into a variety of novel analytical platforms. Beyond standard in vitro enzyme assays, these probes are being adapted for in vivo imaging of enzyme activity. nih.govnih.gov By designing probes that are activated by specific enzymes associated with disease states, researchers can visualize and monitor disease progression in living organisms. nih.govnih.govnih.gov

Moreover, Dnp-peptide probes are being utilized in the development of diagnostic assays. nih.gov Their high sensitivity and specificity make them ideal for detecting disease biomarkers in clinical samples. jpt.com For example, assays can be designed to detect the activity of proteases that are upregulated in cancer or other diseases, providing a valuable tool for early diagnosis and monitoring of treatment efficacy. nih.gov

Contribution to Understanding Fundamental Enzymatic Processes

Ultimately, the advancements in Dnp-peptide probe technology contribute significantly to our fundamental understanding of enzymatic processes. These probes allow researchers to dissect the intricacies of enzyme-substrate interactions, map substrate specificity profiles, and elucidate the mechanisms of catalysis. nih.govsiriusgenomics.com

By providing a means to monitor the activity of specific enzymes within complex biological systems, Dnp-peptide probes help to unravel the roles of these enzymes in cellular pathways and disease pathophysiology. nih.govnih.gov The ability to study enzyme kinetics in real-time and at the single-molecule level provides an unprecedented window into the dynamic world of biological catalysis, furthering our knowledge of life at the molecular level.

Q & A

Q. How should researchers navigate ethical requirements for studies involving animal or human subjects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.